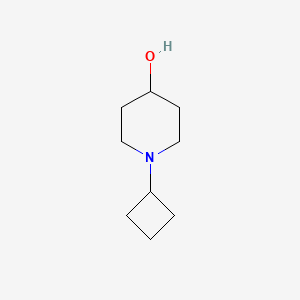

1-Cyclobutylpiperidin-4-ol

Übersicht

Beschreibung

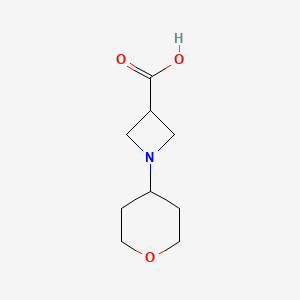

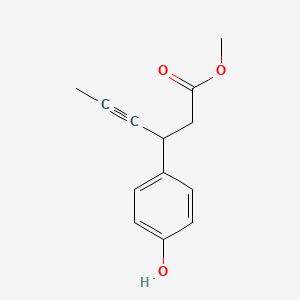

1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Piperidine derivatives, such as 1-Cyclobutylpiperidin-4-ol, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 1-Cyclobutylpiperidin-4-ol is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The molecular weight of this compound is 155.24 g/mol .Chemical Reactions Analysis

Piperidine derivatives, including 1-Cyclobutylpiperidin-4-ol, are involved in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

1-Cyclobutylpiperidin-4-ol is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

The study by Prezzavento et al. (2007) investigated the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, including 4-phenylpiperidin-4-ol derivatives, for their high affinity to sigma receptors. These compounds showed potential as sigma1/sigma2 agonists and modulated tissue transglutaminase (TG-2) expression in primary astroglial cell cultures, suggesting their role in neuroprotection and neuroregeneration (Prezzavento et al., 2007).

Matrix Metalloprotease Inhibitors

Onaran et al. (2005) synthesized squaric acid-peptide conjugates as inhibitors of MMP-1, a proteinase involved in tissue remodeling and degradation. These compounds featured functional groups, including -N(alkyl)OH, designed to bind to the metalloprotease's active site, highlighting their potential in regulating tissue remodeling processes (Onaran, Comeau & Seto, 2005).

Radiosynthesis for PET Imaging

Hanyu et al. (2016) discussed the radiosynthesis of [11C]TASP457, a PET ligand for imaging histamine H3 receptors in the brain. This compound, containing a 1-cyclobutylpiperidin-4-yl moiety, was efficiently synthesized and showed high quality for clinical application in PET assessment of H3 receptors (Hanyu et al., 2016).

Cyclodextrin-Based Bioactive Supramolecular Assemblies

Chen and Liu (2010) highlighted the use of cyclodextrins, cyclic oligosaccharides, in constructing nano-scale supramolecular systems. These systems, capable of forming complexes with various molecules, have applications in areas like drug delivery, chemical sensors, and artificial enzymes. The study suggests potential utility in designing supramolecular systems with 1-cyclobutylpiperidin-4-ol derivatives (Chen & Liu, 2010).

Antimicrobial Activity

Dyusebaeva et al. (2017) studied the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, revealing their efficacy against various microorganisms. These findings suggest the potential of 1-cyclobutylpiperidin-4-ol derivatives in developing new antimicrobial agents (Dyusebaeva, Elibaeva & Kalugin, 2017).

Safety And Hazards

1-Cyclobutylpiperidin-4-ol is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Zukünftige Richtungen

Piperidine derivatives, including 1-Cyclobutylpiperidin-4-ol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-cyclobutylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNHWMSTHVIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutylpiperidin-4-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.